molecular formula C9H15ClN2O B1435576 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride CAS No. 2108705-57-1

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride

Cat. No. B1435576
M. Wt: 202.68 g/mol
InChI Key: JCJMCTPQMZPOBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including “4-(4-Methylisoxazol-5-yl)piperidine hydrochloride”, has been a topic of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemistry of isoxazoles, which includes “4-(4-Methylisoxazol-5-yl)piperidine hydrochloride”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Dopamine D4 Receptor Ligands

Research into compounds structurally similar to 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride, such as those with modifications on the piperidine and isoxazole rings, has identified potential applications as ligands for human dopamine D4 receptors. Such studies suggest that the conformation around the bond joining the aromatic heterocycle to the piperidine is significant for D4 affinity. This insight has implications for the development of compounds with potential therapeutic applications in neurological and psychiatric disorders (Rowley et al., 1997).

Pharmacokinetics of Novel Inhibitors

Investigations into novel anaplastic lymphoma kinase (ALK) inhibitors have provided insights into the pharmacokinetics of such compounds. These studies involve derivatives that include piperidine groups, which are structurally related to the molecule . The findings contribute to understanding the clearance mechanisms and optimization of therapeutic agents for cancer treatment, demonstrating the significance of chemical modifications on pharmacokinetic profiles (Teffera et al., 2013).

Serotonin Antagonist Activity

Research on piperidine derivatives, including those with isoxazole groups, has explored their potential as serotonin antagonists. These studies contribute to the development of novel therapeutic agents targeting serotonin receptors, which are critical in treating various psychiatric disorders. The structure-activity relationship analysis provides insights into designing compounds with improved affinity and selectivity for serotonin receptors (Watanabe et al., 1993).

Antipsychotic and Antiproliferative Agents

Compounds featuring piperidine and isoxazole moieties have been evaluated for their antipsychotic and antiproliferative properties. These studies have identified potential applications in developing treatments for psychiatric disorders and cancer, highlighting the diverse therapeutic potential of structurally related compounds (Raviña et al., 2000; Krasavin et al., 2014).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations have been applied to investigate the corrosion inhibition properties of piperidine derivatives on iron. This research demonstrates the potential of such compounds in corrosion protection, which is crucial in material science and engineering applications (Kaya et al., 2016).

Safety And Hazards

The safety data sheet for piperidine derivatives suggests that they are harmful if swallowed and can cause severe skin burns and eye damage . They are also classified as highly flammable liquids . It is recommended to avoid ingestion and inhalation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJMCTPQMZPOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylisoxazol-5-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
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4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
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4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
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4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
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Reactant of Route 6
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride

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